2-Bromo-4-(heptadecafluorooctyl)thiophene
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Overview
Description
2-Bromo-4-(heptadecafluorooctyl)thiophene is a specialized organofluorine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a heptadecafluorooctyl group makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(heptadecafluorooctyl)thiophene typically involves the bromination of 4-(heptadecafluorooctyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(heptadecafluorooctyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
2-Bromo-4-(heptadecafluorooctyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioactive compounds and drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials like organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(heptadecafluorooctyl)thiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with cellular components through its fluorinated tail, affecting membrane permeability and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-hexylthiophene
- 2-Bromo-4-(trifluoromethyl)thiophene
- 2-Bromo-4-(perfluorobutyl)thiophene
Uniqueness
2-Bromo-4-(heptadecafluorooctyl)thiophene is unique due to its long fluorinated tail, which imparts distinct hydrophobic and lipophobic properties. This makes it particularly useful in applications requiring high chemical stability and resistance to degradation.
Properties
CAS No. |
426258-05-1 |
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Molecular Formula |
C12H2BrF17S |
Molecular Weight |
581.09 g/mol |
IUPAC Name |
2-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)thiophene |
InChI |
InChI=1S/C12H2BrF17S/c13-4-1-3(2-31-4)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h1-2H |
InChI Key |
FQWJUMHWOSTWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
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